REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=O)[O:10]C)=[CH:4][CH:3]=1.[Cl:13][C:14]1[CH:15]=[C:16]([CH:18]=[CH:19][C:20]=1[Cl:21])[NH2:17].CN(CCCCCCCCCCCC)C>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([NH:17][C:16]2[CH:18]=[CH:19][C:20]([Cl:21])=[C:14]([Cl:13])[CH:15]=2)=[O:10])=[CH:4][CH:3]=1
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Name
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|
Quantity
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4.61 g
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Type
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reactant
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Smiles
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ClC1=CC=C(C=C1)NC(OC)=O
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Name
|
|
Quantity
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4.07 g
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Type
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reactant
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Smiles
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ClC=1C=C(N)C=CC1Cl
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Name
|
|
Quantity
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4.7 g
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Type
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reactant
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Smiles
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CN(C)CCCCCCCCCCCC
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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is reacted for 20 hours
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Duration
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20 h
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Type
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TEMPERATURE
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Details
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to cool
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Type
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CUSTOM
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Details
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4.60 g (58.4%) of N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)-urea separate from the mixture as a crystalline substance
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Name
|
|
Type
|
|
Smiles
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ClC1=CC=C(C=C1)NC(=O)NC1=CC(=C(C=C1)Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |